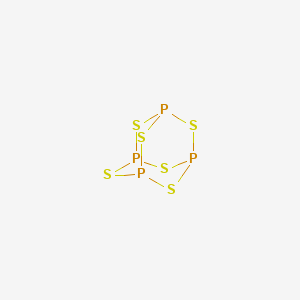Tetraphosphorus hexasulfide
CAS No.: 12165-71-8
Cat. No.: VC18416773
Molecular Formula: P4S6
Molecular Weight: 316.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 12165-71-8 |
|---|---|
| Molecular Formula | P4S6 |
| Molecular Weight | 316.3 g/mol |
| IUPAC Name | 2,4,6,8,9,10-hexathia-1,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |
| Standard InChI | InChI=1S/P4S6/c5-1-6-3-8-2(5)9-4(7-1)10-3 |
| Standard InChI Key | ZYCRSZQVMREWQH-UHFFFAOYSA-N |
| Canonical SMILES | P12SP3SP(S1)SP(S2)S3 |
Introduction
Chemical Identification and Basic Properties
Tetraphosphorus hexasulfide, also known as phosphorus hexasulfide or tetraphosphorus hexasulphide, is represented by the chemical formula P₄S₆. It belongs to the class of inorganic sulfides and is recognized for its bright yellow crystalline appearance . Key physical properties include a melting point of 290°C, a boiling point of 490°C, and a density that remains unspecified in current literature . The compound’s molecular weight derives from its stoichiometric composition: four phosphorus atoms (each with an atomic mass of 30.97 g/mol) and six sulfur atoms (32.07 g/mol) .
Elemental Composition
A mass percentage analysis reveals that phosphorus constitutes 39.17% of the compound, while sulfur accounts for 60.83% . This distribution aligns with its formula, emphasizing the dominance of sulfur in its structure.
| Element | Percentage Composition |
|---|---|
| P | 39.17% |
| S | 60.83% |
Structural Characteristics
The solid-state structure of P₄S₆ features phosphorus atoms in mixed coordination environments, adopting both pyramidal (3-coordinate) and tetrahedral (4-coordinate) geometries . This structural duality distinguishes it from simpler phosphorus sulfides like P₄S₃ or P₄S₁₀, which exhibit uniform coordination states. The adamantane-like framework, common in group 14 sulfides (e.g., silicon or germanium analogs), is approximated in P₄S₆ but with notable distortions .
Key Bond Parameters
-
P–S bond length: ~2.13 Å (similar to adamantane-type sulfides)
-
S–P–S bond angles: ~111.8° (slightly distorted from ideal tetrahedral angles)
These metrics suggest that sulfur atoms act as bridging ligands between phosphorus centers, creating a rigid yet flexible lattice. The compound’s C2/c space group symmetry further underscores its crystallographic order .
Synthesis and Production
Despite its well-documented properties, synthetic protocols for P₄S₆ remain sparsely reported in accessible literature. General methods for phosphorus sulfide synthesis involve direct combination of elemental phosphorus and sulfur under controlled conditions. For example:
This reaction typically requires anhydrous environments and elevated temperatures to prevent oxidation or hydrolysis . Challenges in isolating pure P₄S₆ arise from the tendency of phosphorus and sulfur to form multiple sulfides (e.g., P₄S₃, P₄S₅, P₄S₇), necessitating precise stoichiometric ratios and purification techniques such as vacuum sublimation .
Reactivity and Decomposition
P₄S₆ demonstrates moderate stability under inert atmospheres but decomposes upon exposure to strong oxidizers or moisture. Key reactions include:
-
Hydrolysis:
This reaction produces phosphorous acid and hydrogen sulfide, a toxic gas requiring careful handling .
-
Oxidation:
Interaction with oxidizing agents like sodium peroxide (Na₂O₂) yields phosphorus oxides and sulfur dioxide:
Thermogravimetric analyses indicate that decomposition initiates near 300°C, aligning with its melting point .
Comparative Analysis with Related Phosphorus Sulfides
The following table contrasts P₄S₆ with other phosphorus sulfides, highlighting its unique attributes:
| Compound | Formula | Molecular Weight (g/mol) | Melting Point (°C) | Coordination Geometry |
|---|---|---|---|---|
| Tetraphosphorus hexasulfide | P₄S₆ | 316.291 | 290 | Mixed (3- and 4-coordinate) |
| Tetraphosphorus trisulfide | P₄S₃ | 220.09 | 180 | Uniform (3-coordinate) |
| Tetraphosphorus decasulfide | P₄S₁₀ | 444.56 | 280 | Tetrahedral |
P₄S₆’s mixed coordination imparts intermediate reactivity, positioning it between the highly reactive P₄S₃ and the more stable P₄S₁₀ .
Applications and Industrial Relevance
While specific applications of P₄S₆ are understudied, phosphorus sulfides broadly serve as precursors in:
-
Lubricant additives: Enhancing thermal stability in extreme-pressure environments.
-
Flame retardants: Reacting with polymers to inhibit combustion.
-
Pharmaceutical intermediates: Facilitating sulfur incorporation in organic synthesis.
The compound’s stability in non-polar solvents like carbon disulfide (CS₂) suggests potential in solvent-based processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume